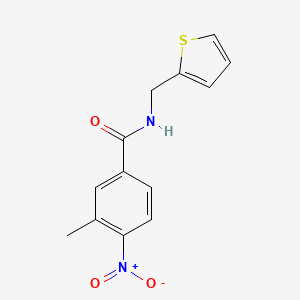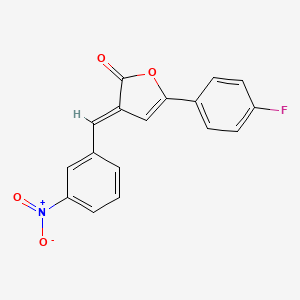
N-(3-cyano-4,5-dimethyl-2-thienyl)-3-(4-fluorophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyano-4,5-dimethyl-2-thienyl)-3-(4-fluorophenyl)acrylamide, also known as DNTB, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. DNTB is a member of the acrylamide family of compounds, which are known for their diverse range of biological and chemical properties. In
Applications De Recherche Scientifique
N-(3-cyano-4,5-dimethyl-2-thienyl)-3-(4-fluorophenyl)acrylamide has been studied for its potential applications in a variety of scientific research fields. One of the primary areas of interest is in the development of new drugs for the treatment of diseases such as cancer and Alzheimer's disease. This compound has been shown to have potent anti-tumor activity in vitro, and studies have also suggested that it may have neuroprotective effects in animal models of Alzheimer's disease. This compound has also been studied for its potential use as a fluorescent probe for the detection of protein-ligand interactions.
Mécanisme D'action
The mechanism of action of N-(3-cyano-4,5-dimethyl-2-thienyl)-3-(4-fluorophenyl)acrylamide is not fully understood, but studies have suggested that it may act as an inhibitor of certain enzymes involved in tumor growth and inflammation. This compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, and may also inhibit cell proliferation and migration. This compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of diseases such as rheumatoid arthritis. In animal models, this compound has been shown to improve cognitive function and reduce oxidative stress in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of N-(3-cyano-4,5-dimethyl-2-thienyl)-3-(4-fluorophenyl)acrylamide is its relatively simple synthesis method, which makes it accessible to a wide range of researchers. This compound is also relatively stable and can be stored for extended periods of time. One limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain applications. Additionally, this compound has not yet been extensively studied in vivo, which may limit its potential for clinical use.
Orientations Futures
There are several potential future directions for research on N-(3-cyano-4,5-dimethyl-2-thienyl)-3-(4-fluorophenyl)acrylamide. One area of interest is in the development of new drugs based on the structure of this compound, which may have improved efficacy and fewer side effects. Another potential direction is in the development of new fluorescent probes based on the structure of this compound, which may have improved sensitivity and specificity for the detection of protein-ligand interactions. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of diseases such as cancer and Alzheimer's disease.
Méthodes De Synthèse
The synthesis of N-(3-cyano-4,5-dimethyl-2-thienyl)-3-(4-fluorophenyl)acrylamide involves the reaction of 3-cyano-4,5-dimethyl-2-thiophene carboxylic acid with 4-fluoroaniline in the presence of phosphorus oxychloride. This reaction leads to the formation of the intermediate 3-(4-fluorophenyl)-N-(3-cyano-4,5-dimethyl-2-thienyl)acrylamide, which can be further purified to yield this compound. The synthesis of this compound is relatively straightforward and can be performed in a standard laboratory setting.
Propriétés
IUPAC Name |
(E)-N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2OS/c1-10-11(2)21-16(14(10)9-18)19-15(20)8-5-12-3-6-13(17)7-4-12/h3-8H,1-2H3,(H,19,20)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKAAIDQPQYKYPB-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C=CC2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=C1C#N)NC(=O)/C=C/C2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B5698795.png)



![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-2-naphthylacetamide](/img/structure/B5698815.png)
![3-[2-(2-furyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1-propanol](/img/structure/B5698822.png)
![5-[(1-naphthyloxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5698828.png)


![N-1,3-benzodioxol-5-yl-2-[(methoxyacetyl)amino]benzamide](/img/structure/B5698860.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5698869.png)

![2-(2-chlorophenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5698879.png)